molecular formula C10H7NaO4S B12649762 Sodium 5-hydroxynaphthalene-2-sulphonate CAS No. 93804-67-2

Sodium 5-hydroxynaphthalene-2-sulphonate

Cat. No.: B12649762
CAS No.: 93804-67-2
M. Wt: 246.22 g/mol
InChI Key: AKGMSDDDIBIAJM-UHFFFAOYSA-M
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Description

Sodium 5-hydroxynaphthalene-2-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt of 5-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Properties

CAS No.

93804-67-2

Molecular Formula

C10H7NaO4S

Molecular Weight

246.22 g/mol

IUPAC Name

sodium;5-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1

InChI Key

AKGMSDDDIBIAJM-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 5-hydroxynaphthalene. One common method includes the reaction of 5-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production process involves feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After cooling and crystallization, solid this compound with high purity is obtained .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes .

Scientific Research Applications

Sodium 5-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its hydroxyl and sulfonate groups. These functional groups allow it to participate in various chemical reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Sodium 5-hydroxynaphthalene-2-sulphonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .

Biological Activity

Sodium 5-hydroxynaphthalene-2-sulphonate (Na-5-HNS) is a sulfonic acid salt derived from 5-hydroxynaphthalene-1-sulfonic acid. This compound exhibits notable biological activities, particularly in its interactions with lipopolysaccharides (LPS) and its potential applications in microbiology and immunology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Na-5-HNS is characterized by its aromatic structure, featuring a naphthalene ring substituted with hydroxyl (-OH) and sulfonate (-SO₃Na) functional groups. The chemical formula for Na-5-HNS is C10H7NaO4S\text{C}_{10}\text{H}_7\text{NaO}_4\text{S} .

Interaction with Lipopolysaccharides (LPS)

One of the most significant biological activities of Na-5-HNS is its ability to hydrolyze the lipid A component of LPS, which is crucial for bacterial cell wall integrity and immune response modulation. This interaction suggests that Na-5-HNS can potentially reduce the toxicity associated with LPS, making it a candidate for therapeutic applications in bacterial infections .

Antimicrobial Properties

Research indicates that Na-5-HNS exhibits antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, comparable to standard antibiotics like gentamicin .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of Na-5-HNS against several bacterial strains. The results demonstrated that Na-5-HNS had significant inhibitory effects on Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
  • Toxicological Assessment : A safety assessment highlighted that while Na-5-HNS shows promise as a safe compound for use in cosmetic formulations, further studies are needed to fully understand its long-term effects and potential genotoxicity .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
Hydrolysis of LPSHydrolyzes lipid A component, modulating immune response
Antimicrobial EffectsInhibits growth of Staphylococcus aureus and Klebsiella pneumoniae
Safety ProfileInsufficient data for safety in cosmetic formulations; moderate toxicity observed

Potential Applications

Due to its unique properties and biological activities, Na-5-HNS has potential applications in:

  • Pharmaceuticals : As an adjuvant or therapeutic agent in treating bacterial infections.
  • Material Science : In the development of dyes and pigments due to its reactive functional groups .
  • Analytical Chemistry : As a chromogenic reagent in colorimetric assays for detecting metal ions .

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